(E)-tert-Butyl 4-chlorobenzylidenecarbamate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound (E)-1-(4-chlorobenzylidene)semicarbazide was synthesized and characterized by elemental analysis, IR spectra, 1H NMR spectra, and single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure and electronic properties of similar compounds have been investigated using the density functional theory method (B3LYP) with a 6-31G (d) basis set . The atomic charges and frontier molecular orbital energies were also performed .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the molecular geometry and electronic properties of the Schiff base compound (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline in the ground state have been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the nonlinear optical properties of 4-methyl N-(4-chlorobenzylidene) aniline crystal were measured by Z-scan technique .Scientific Research Applications
Asymmetric Mannich Reaction
(E)-tert-Butyl benzylidinecarbamate plays a significant role in the field of organic synthesis, particularly in asymmetric Mannich reactions. This involves the synthesis of chiral amino carbonyl compounds using proline and includes steps like purification and waste disposal for safety. Such reactions are crucial for the development of enantiomerically pure substances, which have wide applications in pharmaceuticals and other industries (Yang, Pan, & List, 2009).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related to (E)-tert-Butyl 4-chlorobenzylidenecarbamate, serve as building blocks in organic synthesis. They are derived from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This showcases their versatility in the synthesis of complex organic compounds (Guinchard, Vallée, & Denis, 2005).
Metalation and Alkylation Studies
Research on tert-butyl carbamate derivatives has been conducted to understand their ability to undergo metalation between nitrogen and silicon, followed by reactions with electrophiles. This study is pivotal in the field of organosilicon chemistry, as it provides insights into the synthesis of α-functionalized α-amino silanes, which areimportant intermediates in various chemical syntheses (Sieburth, Somers, & O'hare, 1996).
Synthesis of Hindered Phenol Antioxidants
In a study focused on creating new antioxidants, compounds like tert-butyl 4-hydroxyl benzyl carbamate were synthesized. These antioxidants, with higher molecular weight, have shown significant effectiveness in protecting materials like polypropylene against thermal oxidation. This application is vital in materials science for enhancing the durability and stability of polymers (Pan, Liu, & Lau, 1998).
Rhodium-Catalyzed Enantioselective Additions
Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, a derivative of (E)-tert-Butyl 4-chlorobenzylidenecarbamate, has been used in rhodium-catalyzed enantioselective additions to N-Boc amines. This process is significant in synthetic organic chemistry for the preparation of chiral compounds and involves techniques like Schlenk and alpha-carbamoyl sulfones (Storgaard & Ellman, 2009).
Synthesis of Amino Phenylcarbamates
The synthesis of new compounds like tert-butyl 2-amino phenylcarbamate, which is related to (E)-tert-Butyl 4-chlorobenzylidenecarbamate, has been studied for potential applications in medicinal chemistry. The methods used for synthesis, such as atmospheric and pressure reactions, provide valuable insights for the pharmaceutical industry (Feng-hu, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWXKWBUQUIIT-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457308 | |
Record name | (E)-tert-Butyl 4-chlorobenzylidenecarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-Butyl 4-chlorobenzylidenecarbamate | |
CAS RN |
779342-75-5, 685132-77-8 | |
Record name | (E)-tert-Butyl 4-chlorobenzylidenecarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50457308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(4-chlorophenyl)methylidene]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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